2-Amino-5-ethyl-4-methylthiophene-3-carboxamide
Description
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide (C₈H₁₂N₂OS) is a substituted thiophene derivative characterized by a carboxamide group at position 3, an ethyl group at position 5, and a methyl group at position 4 on the thiophene ring. Its molecular structure (SMILES: CCC1=C(C(=C(S1)N)C(=O)N)C; InChIKey: LFWPAVXALKTUSK-UHFFFAOYSA-N) suggests moderate lipophilicity due to the alkyl substituents, which may influence its pharmacokinetic properties .
Properties
IUPAC Name |
2-amino-5-ethyl-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-5-4(2)6(7(9)11)8(10)12-5/h3,10H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWPAVXALKTUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)N)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343271-67-0 | |
| Record name | 2-amino-5-ethyl-4-methylthiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide exhibits significant antimicrobial properties. In a study comparing its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics such as ceftriaxone. This suggests its potential application in developing new antimicrobial agents to combat resistant bacterial strains .
Anticancer Potential
In vitro studies have shown that this compound significantly reduces cell viability in cancer cell lines, particularly MCF-7 (breast cancer cells). The observed decrease in viability correlates with increasing concentrations of the compound, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Study Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer Efficacy | MCF-7 | 6.2 | Significant reduction in cell viability |
| Cytotoxicity | Vero Cells | >100 | No distinct signs of toxicity observed |
Anti-inflammatory Effects
Animal model studies have reported that treatment with this compound leads to a reduction in inflammatory markers compared to control groups. This suggests that the compound may play a role in managing inflammatory diseases .
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Cancer Cell Line Study
In a detailed investigation into the anticancer properties of thiophene derivatives, researchers treated MCF-7 cells with varying concentrations of this compound. The study found that at concentrations above 10 µM, there was a marked decrease in cell viability, suggesting strong anticancer potential.
Inflammation Model Study
An animal model was used to assess the anti-inflammatory properties of the compound. Results showed that animals treated with this compound had significantly lower levels of pro-inflammatory cytokines compared to untreated controls, indicating its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- The target compound’s ethyl and methyl groups balance moderate lipophilicity .
- Hydrogen Bonding : Carboxamide and acetyl groups enhance interactions with biological targets (e.g., enzymes, DNA), as seen in antitumor analogs .
Physicochemical and Crystallographic Data
- Crystal Packing: Analogs like 2-amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene exhibit hydrogen-bonded dimers stabilizing the lattice, critical for polymorphism studies .
- Collision Cross-Section (CCS) : The target compound’s predicted CCS for [M+H]+ is 149.6 Ų, lower than benzyl-substituted analogs (e.g., ~160 Ų), suggesting compact ion mobility .
Biological Activity
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a thiophene ring, which contributes to its unique chemical reactivity and biological activity. The presence of amino and carboxamide functional groups enhances its ability to interact with biological macromolecules.
Biological Activities
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of thiophene compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the compound interacts with inflammatory pathways, potentially modulating the activity of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access. This mechanism is particularly relevant in antimicrobial and anticancer activities .
2. Receptor Interaction
It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways that affect cellular responses such as growth, apoptosis, and inflammation .
3. Interaction with DNA
Some studies suggest that the compound may interfere with DNA replication processes, which is crucial for its anticancer properties .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The Gewald reaction is commonly used, involving alkyl cyanoacetates, elemental sulfur, and amines. Microwave-assisted synthesis under solvent-free conditions (e.g., using cyclohexanone and Al2O3 as a catalyst) can improve yields and reduce reaction time . For example, substituent positioning (ethyl and methyl groups) requires precise stoichiometric control to avoid byproducts. Reaction monitoring via TLC and purification via column chromatography are critical .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions and absence of impurities. Splitting patterns in aromatic regions (δ 6.5–7.5 ppm) are key .
- IR : Identify characteristic bands (e.g., N-H stretch at ~3400 cm<sup>−1</sup>, C=O at ~1680 cm<sup>−1</sup>) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> peak) .
- Elemental Analysis : Verify C, H, N, S content for new derivatives .
Q. What are the typical solubility and stability profiles of thiophene-3-carboxamide derivatives?
- Methodology : Solubility can be assessed in polar (DMSO, methanol) and non-polar solvents (DCM). Stability studies under varying pH (1–13) and temperature (25–60°C) via HPLC monitoring are recommended. Substituents like ethyl/methyl groups enhance lipophilicity, requiring formulation adjustments for biological assays .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or regiochemistry) in thiophene derivatives be resolved?
- Methodology :
- X-ray Crystallography : Determine absolute configuration using SHELXL for refinement. For example, used this to confirm the crystal structure of a related thiophene derivative .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial relationships .
- Computational Modeling : Compare experimental data with DFT-optimized structures .
Q. What strategies address contradictions in bioactivity data (e.g., inconsistent IC50 values in antitumor assays)?
- Methodology :
- Dose-Response Replication : Test multiple concentrations in triplicate using standardized cell lines (e.g., MCF-7 for breast cancer).
- Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to validate activity .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity .
Q. How does the substitution pattern on the thiophene ring influence pharmacological activity?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl or phenyl groups). demonstrated that electron-withdrawing groups (e.g., nitro) enhance antitumor activity, while bulky groups reduce bioavailability .
- Molecular Docking : Map interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina .
Q. What experimental designs are critical for assessing antioxidant activity in vitro?
- Methodology :
- DPPH Assay : Measure radical scavenging at 517 nm, with IC50</sup> calculated via nonlinear regression .
- FRAP Assay : Quantify Fe<sup>3+</sup> reduction to Fe<sup>2+</sup> at 593 nm.
- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in H2O2-stressed cell models .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
